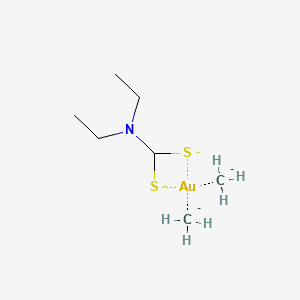
(N,N-Diethyldithiocarbamato)dimethyl gold(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(N,N-Diethyldithiocarbamato)dimethyl gold(III) is an organometallic compound that contains gold in its +3 oxidation stateIt is a yellow crystalline solid that is stable at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (N,N-Diethyldithiocarbamato)dimethyl gold(III) typically involves the reaction of chloroauric acid with sodium diethyldithiocarbamate. The reaction proceeds as follows:
- Dissolve chloroauric acid in water to generate Au(III) ions.
- Add sodium diethyldithiocarbamate to the solution, which reacts with the Au(III) ions to form the desired complex .
Industrial Production Methods
In industrial settings, the production of (N,N-Diethyldithiocarbamato)dimethyl gold(III) may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
(N,N-Diethyldithiocarbamato)dimethyl gold(III) undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form elemental gold and other by-products.
Substitution Reactions: It can undergo ligand exchange reactions with other ligands, leading to the formation of new gold complexes.
Common Reagents and Conditions
Thermal Decomposition: This reaction typically requires high temperatures and an inert atmosphere to prevent oxidation.
Substitution Reactions: These reactions often involve the use of other ligands and may require specific solvents and temperatures to proceed efficiently.
Major Products Formed
Thermal Decomposition: Elemental gold and various organic by-products.
Substitution Reactions: New gold complexes with different ligands.
科学研究应用
(N,N-Diethyldithiocarbamato)dimethyl gold(III) has several applications in scientific research:
作用机制
The mechanism by which (N,N-Diethyldithiocarbamato)dimethyl gold(III) exerts its effects involves the interaction of the gold center with various molecular targets. The gold center can coordinate with different ligands, leading to the formation of new complexes. These interactions can affect various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
Dimethylgold(III) Diethyldithiocarbamate: Another gold(III) complex with similar properties.
Gold(III) Di-isopropyldithiocarbamate: Used in similar applications, such as thin film deposition.
Gold(III) Methylsarcosinedithiocarbamate: Known for its potential therapeutic applications.
Uniqueness
(N,N-Diethyldithiocarbamato)dimethyl gold(III) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its stability and ability to form various complexes make it a valuable compound in both research and industrial applications .
属性
分子式 |
C7H17AuNS2-4 |
|---|---|
分子量 |
376.3 g/mol |
IUPAC 名称 |
carbanide;diethylaminomethanedithiolate;gold |
InChI |
InChI=1S/C5H13NS2.2CH3.Au/c1-3-6(4-2)5(7)8;;;/h5,7-8H,3-4H2,1-2H3;2*1H3;/q;2*-1;/p-2 |
InChI 键 |
VITAMKGJVSTWRT-UHFFFAOYSA-L |
规范 SMILES |
[CH3-].[CH3-].CCN(CC)C([S-])[S-].[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















